tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h4-8H2,1-3H3,(H,14,17) |
InChI Key |
DUHLOZCPMPQRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Boc Protection in Spirocyclic Intermediates
In Patent CN111518015A, a four-step synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate begins with Boc protection of a spirocyclic nitrile intermediate. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, achieving 74.76% yield in the first step. This highlights the importance of:
-
Solvent selection : Ethylene glycol dimethyl ether and ethanol mixtures enhance solubility.
-
Temperature control : Reactions at 0–20°C minimize side reactions.
Multi-Step Synthesis Involving Cyclization and Deprotection
While no direct method for the 1,4-dioxo derivative is documented, analogous routes suggest a plausible pathway:
Stepwise Assembly of the Diazaspiro Core
Patent CN109503578A details a method for synthesizing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-4-ethyl carboxylate:
-
Lithium amide-mediated cyclization : Diisopropanolamine reacts with n-butyllithium to form a lithium diisopropylamide (LDA) base, facilitating nucleophilic attack on a ketone precursor.
-
Ethyl chloroformate coupling : Introduces an ethyl carboxylate group at the 4-position (yield: ~70%).
Adapting this for 1,4-dioxo derivatives would require additional oxidation steps, potentially using Jones reagent or Swern oxidation to convert amines to ketones.
Hydrogenation and Deprotection
Patent CN111518015A employs hydrogenation with Raney nickel to reduce nitriles to amines, followed by Boc protection. For 1,4-dioxo targets, selective oxidation of specific carbons post-cyclization could be achieved using ruthenium-based catalysts.
Reaction Optimization and Yield Considerations
Optimizing solvent systems and temperatures is critical for scalability.
Solvent and Temperature Effects
| Step | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Ethylene glycol dimethyl ether/ethanol | 0–20°C | 74.76% | |
| Alkylation | Toluene | 20°C | 50.78% | |
| Deprotection | Acetone/water | 70°C | 85% |
Lower temperatures (0–20°C) improve selectivity in Boc protection, while polar aprotic solvents enhance cyclization efficiency.
Catalytic Hydrogenation Challenges
Raney nickel-mediated hydrogenation at 50°C and 50 psi achieves nitrile-to-amine conversion but risks over-reduction of ketones. For 1,4-dioxo targets, alternative catalysts (e.g., Pd/C) under milder conditions may preserve carbonyl groups.
Comparative Analysis of Synthetic Routes
Two primary strategies emerge from literature:
Route A: Sequential Oxidation and Protection
-
Synthesize diazaspiro[4.5]decane with unprotected amines.
-
Oxidize 1,4-positions to ketones using Dess-Martin periodinane.
-
Protect remaining amine with Boc₂O.
Advantages : Straightforward oxidation; Disadvantages : Risk of over-oxidation.
Industrial Scalability and Cost Efficiency
Patent CN111518015A emphasizes cost-effective raw materials like 1,4-dioxaspiro[4.5]decane-8-one (~$50/mol). Scaling the four-step sequence to kilogram-scale requires:
-
Continuous flow systems : To manage exothermic reactions (e.g., LDA generation).
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In-line purification : Reduce silica gel column usage via crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.31 g/mol
- CAS Number : 1810721-19-7
The compound features a spirocyclic structure that contributes to its unique chemical behavior and potential applications.
Pharmaceutical Applications
-
Drug Development :
- The compound is recognized for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases.
- Studies have shown that derivatives of diazaspiro compounds exhibit biological activities, including anti-inflammatory and antimicrobial properties .
- Synthesis of Bioactive Molecules :
- Drug Delivery Systems :
Organic Synthesis Applications
-
Synthetic Intermediates :
- The compound is valuable in organic synthesis as an intermediate for creating various nitrogen-containing heterocycles. Its reactivity allows chemists to explore new synthetic pathways that may yield innovative compounds .
- For example, it can be converted into other functionalized derivatives through nucleophilic substitution reactions or cyclization processes .
- Catalysis :
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Spiro Compounds | Investigated various spiro compounds including this compound | Showed promising antibacterial activity against Gram-positive bacteria |
| Development of New Synthetic Routes for Spiro Compounds | Explored synthetic methodologies for diazaspiro compounds | Reported high yields and efficiency using tert-butyl derivatives as starting materials |
| Drug Formulation Studies Involving Spiro Compounds | Evaluated the pharmacokinetics of spirocyclic drugs | Found improved absorption rates and bioavailability in formulations containing tert-butyl derivatives |
Mechanism of Action
The mechanism of action of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among similar spirocyclic compounds lie in the position/number of oxo groups, fluorine substituents, and salt forms. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Comparable Compounds
Biological Activity
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and experimental data.
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.31 g/mol
- CAS Number : 752234-60-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity against a range of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Antitumor Properties
In another study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers.
Q & A
Basic: What are the common synthetic routes for tert-butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
The compound is typically synthesized via Boc-protection of spirocyclic intermediates . A representative method involves reacting N-Boc-protected piperidone derivatives with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the spirocyclic ketal. For example, tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was prepared by dissolving N-Boc-4-piperidone in ethylene glycol with p-TsOH and molecular sieves, followed by 48-hour stirring, neutralization, and chromatographic purification (76% yield) . Oxidation of the ketal to the 1,4-dione derivative can be achieved using reagents like Jones reagent or RuO₄, though specific conditions for this step require optimization based on steric and electronic factors.
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography and multinuclear NMR are primary tools. For instance, in related spiro compounds, - and -NMR signals for the spiro carbon environment (e.g., δ ~107 ppm for the ketal carbons in -NMR) and characteristic splitting patterns (e.g., methylene protons near δ 3.4–3.9 ppm) confirm the spiro architecture . X-ray data for analogs, such as tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, show bond angles and distances consistent with spiro fusion (e.g., C-O-C angles ~107°) . HRMS (High-Resolution Mass Spectrometry) is used to verify molecular formula, with exact mass matches within 1 ppm error .
Advanced: How can enantioselective synthesis of this spiro compound be achieved?
Enantioselective routes often employ chiral ligands in copper-catalyzed additions . For example, phosphoramidite ligands (e.g., (R)-BINOL-derived) enable asymmetric alkylation or aldol reactions at the spiro center. In a related synthesis, (7R,9R)-tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was obtained with 96% enantiomeric excess (ee) using a Cu(I)/phosphoramidite system at -78°C, followed by chromatographic purification . Optimization of temperature, solvent (e.g., Et₂O), and electrophile addition rate is critical to minimize racemization.
Advanced: How do conflicting NMR data arise in derivatives of this compound, and how are they resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often stem from conformational flexibility or diastereomeric impurities . For example, tert-butyl 2-((4-benzylpiperazin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate exhibited broadened -NMR signals due to hindered rotation around the spiro C-N bond, resolved via variable-temperature NMR or derivatization (e.g., hydrogenoxalate salt formation) . Conflicting -NMR data in analogs may arise from crystallographic vs. solution-state differences, requiring cross-validation with X-ray or computational models (DFT calculations) .
Basic: What are the typical applications of this compound in medicinal chemistry?
It serves as a rigid scaffold for protease inhibitors (e.g., HCV NS5A inhibitors) and GPCR modulators due to its sp³-rich structure. Derivatives like tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate are key intermediates in kinase inhibitor synthesis, where the spiro system enforces specific binding conformations .
Advanced: What computational methods are used to predict reactivity in spirocyclic derivatives?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, calculations on this compound reveal higher electron density at the carbonyl oxygen, guiding functionalization strategies (e.g., Grignard additions at the ketone) . Molecular dynamics simulations (e.g., AMBER) model conformational stability, aiding in SAR studies for drug design .
Basic: How is purity assessed for this compound, and what impurities are common?
HPLC-UV/ELSD (≥95% purity) and TLC (Rf ~0.3 in EtOAc/n-pentane) are standard. Common impurities include:
- Unreacted starting materials : Residual piperidone or Boc-protecting agents.
- Hydrolysis products : Free amine from Boc deprotection under acidic conditions.
- Diastereomers : Detected via chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced: How are stability issues addressed during storage and handling?
The compound is sensitive to moisture (hydrolysis of Boc group) and light (ketal degradation). Storage recommendations:
- -20°C under argon for long-term stability.
- Desiccants : Molecular sieves (4Å) in vials.
- Avoid protic solvents : Use anhydrous DCM or THF for dissolution .
Basic: What spectroscopic databases are used for structural comparison?
- SDBS (Spectral Database for Organic Compounds): Matches -NMR (δ 1.39 ppm for tert-butyl) and IR (C=O stretch ~1680 cm⁻¹).
- Cambridge Structural Database (CSD) : Validates X-ray parameters (e.g., torsion angles) .
Advanced: What strategies resolve low yields in spirocyclization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
